1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene is an organobromine compound characterized by the presence of two bromine atoms, a sulfonyl group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene typically involves the bromination of ethene followed by sulfonylation and methoxylation reactions. The general synthetic route includes:
Bromination: Ethene is reacted with bromine to form 1,2-dibromoethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include bromine, sulfonyl chloride, methanol, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane molecule.
2,2’-Dibromobiphenyl: A compound with two bromine atoms attached to a biphenyl structure.
2,2’-Dibromo-1,1’-binaphthyl: A compound with two bromine atoms attached to a binaphthyl structure.
The uniqueness of this compound lies in its combination of bromine, sulfonyl, and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91737-22-3 |
---|---|
Molekularformel |
C9H8Br2O3S |
Molekulargewicht |
356.03 g/mol |
IUPAC-Name |
1-(2,2-dibromoethenylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O3S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-6H,1H3 |
InChI-Schlüssel |
CDMFFYZCYIUZNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.